![molecular formula C20H23N9O6 B11657722 4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B11657722.png)
4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-ethoxyphenyl morpholine-4-carboxylate
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Overview
Description
4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features a morpholine ring, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide.
Coupling Reactions: The triazole and oxadiazole intermediates are then coupled with an appropriate formylating agent to introduce the formamido group.
Final Assembly: The ethoxyphenyl and morpholine-4-carboxylate groups are introduced through esterification and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the nitro groups in the oxadiazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are commonly employed.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Halogenated derivatives are typical products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Thiazoles: These compounds also feature heterocyclic rings and are studied for their diverse biological activities.
Pyrrolidines: These compounds are versatile scaffolds in drug discovery and share some functional group similarities.
Uniqueness
What sets 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-ETHOXYPHENYL MORPHOLINE-4-CARBOXYLATE apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for a wide range of applications in research and industry.
Properties
Molecular Formula |
C20H23N9O6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carbonyl]hydrazinylidene]methyl]-2-ethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C20H23N9O6/c1-3-33-15-10-13(4-5-14(15)34-20(31)28-6-8-32-9-7-28)11-22-24-19(30)16-12(2)29(27-23-16)18-17(21)25-35-26-18/h4-5,10-11H,3,6-9H2,1-2H3,(H2,21,25)(H,24,30)/b22-11+ |
InChI Key |
GTWTZPHBTPUFJL-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C)OC(=O)N4CCOCC4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C)OC(=O)N4CCOCC4 |
Origin of Product |
United States |
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